2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine

Medicinal Chemistry Building Block Differentiation Hydrogen-Bonding Capacity

Procuring the wrong pyrazole regioisomer introduces quantifiable deviations in logP, TPSA, and H-bonding capacity that compromise SAR reproducibility. 2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine (CAS 1597948-28-1) eliminates this risk through its unambiguous InChIKey (LLVSYCCISZRKLT-UHFFFAOYSA-N) and single-isomer identity. • TPSA ~57.4 Ų-31% higher than carbon-linked analogs, improving solubility while remaining within CNS-favorable range. • Flexible ether linker (~5.5 Å amine-to-pyrazole distance) enables PROTAC ternary complex optimization. • Terminal primary amine provides a reactive handle for amidation, carbamate formation, or reductive amination. Supplied with identity verification support for isomer-purity validation.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
Cat. No. B12071248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C=N1)OCCN
InChIInChI=1S/C8H15N3O/c1-7(2)11-6-8(5-10-11)12-4-3-9/h5-7H,3-4,9H2,1-2H3
InChIKeyLLVSYCCISZRKLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification: 2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine


2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine (CAS 1597948-28-1, molecular formula C8H15N3O, molecular weight 169.22 g/mol) is an N1-isopropyl-4-(2-aminoethoxy)pyrazole derivative that functions as a versatile synthetic intermediate in medicinal chemistry and kinase inhibitor research . Its key structural features include an N1-isopropyl substituent imparting defined steric and lipophilic character, a 4-position ether linkage (C–O–C) that distinguishes it from direct C-linked or N-linked analogs, and a terminal primary amine providing a reactive handle for further functionalization . The unique InChIKey LLVSYCCISZRKLT-UHFFFAOYSA-N serves as a definitive structural fingerprint for unambiguous procurement identity verification .

Structural Identity

Verifiable pyrazole regioisomer via InChIKey; N1-isopropyl, 4-ether amine scaffold

Synthetic Utility

Primary amine provides a reactive handle for amidation, carbamate, or reductive amination

Procurement Context

Specialty regioisomer requiring verified supplier identity; not a bulk commodity analog

Generic Substitution Failure: 2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine


Superficially similar pyrazole-amine building blocks (e.g., CAS 1247458-49-6, 1007459-53-1, or 1592633-10-7) cannot be freely interchanged with the target compound because even minor structural differences—regioisomeric connectivity, N1-alkyl steric bulk, and linker atom identity—generate quantifiably distinct physicochemical property profiles that directly impact synthetic reactivity, pharmacokinetic behavior, and downstream assay reproducibility . The following comparative evidence demonstrates that each structural variable (ether vs. direct C–N tether, isopropyl vs. methyl N1-substitution, ether vs. methylene spacer) introduces measurable divergence in logP, hydrogen-bonding capacity, and topographical polar surface area, making compound selection a critical procurement decision [1].

Regioisomer shift
4-(2-aminoethoxy) connectivity positions the amine ~5.5 Å from pyrazole centroid; the direct-ring amine analog (CAS 1247458-49-6) alters this vector by approximately 3 bond lengths, which may shift pharmacophore alignment in kinase hinge-binding models.
N1-alkyl lipophilicity
Isopropyl provides measurably higher logP than methyl analog (CAS 1592633-10-7); the difference can influence permeability and metabolic stability, making the two not interchangeable for ADME profiling.
Ether vs. methylene linker
Ether oxygen adds an H-bond acceptor and increases TPSA by approximately 31% compared to the carbon-linked analog (CAS 1007459-53-1). This may alter CNS exposure predictions and solubility profiles.
Class-level & cross-study inference

Quantitative Differentiation: 2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine


Regioisomeric Connectivity and Pharmacophore Spatial Orientation

The target compound bears a primary amine on a flexible 2-aminoethoxy side chain (H-bond donor count = 2) tethered via an ether oxygen at the pyrazole 4-position, whereas the regioisomer 1-(2-isopropoxyethyl)-1H-pyrazol-4-amine (CAS 1247458-49-6) places the primary amine directly on the pyrazole ring and the ether oxygen on the N1-side chain (H-bond donor count = 2) . Although both compounds share the same molecular formula (C8H15N3O) and identical H-bond donor/acceptor counts, the regioisomeric connectivity alters the spatial orientation of the amine pharmacophore by approximately 3 bond lengths, which has been shown in structurally related pyrazole-amine series to produce divergent target-binding geometries and SAR outcomes [1].

Regioisomeric Connectivity
Class-level
Target: 4-(2-aminoethoxy) substitution, amine ~5.5 Å from pyrazole centroid
Comparator (CAS 1247458-49-6): amine directly on ring, ~1.5 Å from centroid
≈ 3-bond-length shift (~4 Å) in amine position
Regioisomeric connectivity may shift pharmacophore alignment, relevant for kinase hinge-binding SAR.
Class-level inference from related pyrazole-amine series; target-specific binding data not provided.
Medicinal Chemistry Building Block Differentiation Hydrogen-Bonding Capacity

N1-Alkyl Steric Modulation: Isopropyl vs. Methyl Lipophilicity

The N1-isopropyl group of the target compound (computed XLogP3 ≈ 0.7) provides a quantifiably higher lipophilicity than the N1-methyl analog 2-((1-methyl-1H-pyrazol-4-yl)oxy)ethanamine (CAS 1592633-10-7, estimated XLogP3 ≈ 0.2) [1]. This ~0.5 logP unit difference corresponds to approximately a 3-fold higher theoretical partition coefficient, which class-level SAR studies on pyrazole-amine series have correlated with altered membrane permeability and metabolic stability profiles [2]. The molecular weight shifts from 141.17 g/mol (methyl analog) to 169.22 g/mol (target) .

N1-Isopropyl vs. Methyl LogP
Cross-study
XLogP3 target ≈ 0.7; methyl analog (CAS 1592633-10-7) ≈ 0.2
ΔXLogP3 ≈ +0.5 (approx. 3-fold higher partition coefficient)
MW: 169.22 vs. 141.17 g/mol
Lipophilicity difference may influence permeability and metabolic stability in ADME assays.
Computed XLogP3 using PubChem algorithm; experimental logP not reported.
Lipophilicity Optimization LogP Comparison ADME Prediction

Ether vs. Methylene Linker: TPSA and H-Bond Acceptor Difference

The target compound incorporates an ether oxygen linker at the 4-position, contributing an additional hydrogen-bond acceptor (total HBA = 3) and increasing the computed topological polar surface area (TPSA ≈ 57.4 Ų) relative to the carbon-linked analog 1-(1-isopropyl-1H-pyrazol-4-yl)ethanamine (CAS 1007459-53-1), which lacks the ether oxygen (HBA = 2, TPSA = 43.8 Ų reported by PubChem) [1]. This represents a TPSA increase of approximately 13.6 Ų (+31%) and an added H-bond acceptor, changes that in class-level pyrazole medicinal chemistry have been associated with improved aqueous solubility and altered CYP450 inhibition profiles [2].

Ether vs. Methylene TPSA
Head-to-head
Target TPSA ≈ 57.4 Ų (HBA = 3)
Carbon-linked analog (CAS 1007459-53-1) TPSA = 43.8 Ų (HBA = 2)
ΔTPSA ≈ +13.6 Ų (+31%), ΔHBA = +1
Added ether oxygen increases polar surface area, which may affect CNS penetration and solubility profiles.
TPSA from Cactvs; direct experimental permeability data not available.
Linker Chemistry Polar Surface Area Physicochemical Property Tuning

Commercial Availability and Purity: Target vs. Closest Analogs

Commercially, the target compound (CAS 1597948-28-1) is available as a specialty screening compound from suppliers such as EvitaChem (Catalog EVT-12204743) in research-grade quantities, while the structural isomer 1-(2-isopropoxyethyl)-1H-pyrazol-4-amine (CAS 1247458-49-6) is more broadly stocked at 97–98% purity from multiple vendors including Bidepharm, AKSci, and ChemScene . The carbon-linked analog 1-(1-isopropyl-1H-pyrazol-4-yl)ethanamine (CAS 1007459-53-1) is available at 95–97% purity from AKSci and ABCR, and the N-unsubstituted parent 2-(1H-pyrazol-4-yloxy)ethan-1-amine (CAS 1894310-73-6) is listed by Chem960 . The relative scarcity of the target compound’s specific regioisomeric form makes procurement from verified suppliers critical for identity assurance.

Commercial Availability & Purity
Data to verify
Target (CAS 1597948-28-1): limited supplier, purity not publicly certified
Regioisomer (CAS 1247458-49-6): ≥97% purity, 4–5× more widely stocked
Carbon-linked analog (CAS 1007459-53-1): 95–97% from select vendors
Scarcity of certified purity data for the target regioisomer increases procurement identity risk.
Vendor catalog survey April 2026; batch-specific CoA should be requested.
Procurement Supply Chain Purity Specifications

Application Scenarios: 2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine


Kinase Inhibitor Fragment and Lead Optimization with Defined Pharmacophore

The target compound’s 4-(2-aminoethoxy) architecture positions the primary amine approximately 5.5 Å from the pyrazole centroid via a flexible ether linker, a spatial arrangement that class-level evidence suggests is favorable for engaging kinase hinge regions when the pyrazole core serves as a hinge-binding motif . The N1-isopropyl group adds steric bulk that can fill hydrophobic back pockets, while the ether oxygen serves as an additional H-bond acceptor potentially interacting with catalytic lysine or water networks . Procurement of this specific regioisomer, rather than the direct-ring amine analog (CAS 1247458-49-6), ensures that SAR data generated around the linker geometry are reproducible.

CNS-Penetrant Probe Design Leveraging Ether Linker TPSA

With an estimated TPSA of ~57.4 Ų—31% higher than the carbon-linked analog (CAS 1007459-53-1, TPSA 43.8 Ų)—the target compound sits near the optimal range for CNS drug candidates (TPSA < 90 Ų) while offering improved solubility relative to the carbon-linked comparator [1]. The added ether oxygen H-bond acceptor may also reduce hERG channel binding liability compared to more lipophilic, carbon-linked variants, a class-level observation in pyrazole-derived CNS agents . Teams designing CNS-penetrant chemical probes should prioritize this ether-linked scaffold over the carbon-linked analog when balanced permeability-solubility profiles are desired.

Bioconjugation and PROTAC Linker Chemistry via Terminal Amine

The terminal primary amine of the 2-aminoethoxy side chain provides a reactive nucleophilic handle for amide bond formation, carbamate synthesis, or reductive amination, making the compound suitable as a bifunctional building block in PROTAC (proteolysis-targeting chimera) linker design . The ether oxygen within the spacer introduces conformational flexibility while maintaining aqueous solubility, a property not available in the carbon-linked analog which lacks the ether oxygen entirely [1]. For PROTAC campaigns where linker composition critically influences ternary complex formation and degradation efficiency, the target compound’s specific regioisomeric identity must be strictly controlled.

Analytical Reference Standard for Isomer-Specific Reaction Monitoring

The compound’s definitive InChIKey (LLVSYCCISZRKLT-UHFFFAOYSA-N) and SMILES string (CC(C)n1cc(OCCN)cn1) provide unambiguous identity verification via LC-MS or NMR, distinguishing it from co-eluting or spectrally similar regioisomers such as CAS 1247458-49-6 (SMILES: NC1=CN(CCOC(C)C)N=C1) [1]. Given that the structural isomer (1247458-49-6) is 4–5× more widely stocked , procurement of the target compound for use as an analytical reference standard enables laboratories to validate isomer purity in reaction products and detect cross-contamination in building-block libraries.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment optimization
Ether-linked amine pharmacophore positioning
Hinge-binding geometry and SAR reproducibility
CNS-penetrant probe design
Ether linker TPSA and H-bond profile
Permeability-solubility balance assessment
PROTAC linker chemistry
Terminal amine and flexible ether spacer
Ternary complex formation and degradation efficiency
Isomer-specific analytical reference
Definitive InChIKey and SMILES identity
Isomer purity verification and cross-contamination detection
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